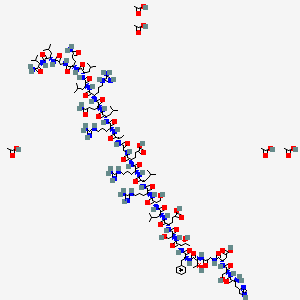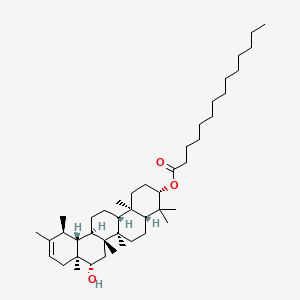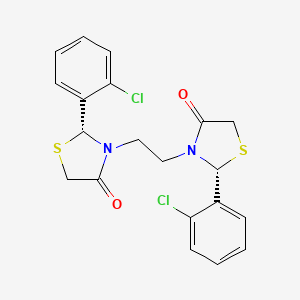
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- typically involves the reaction of 2-(2-chlorophenyl)thiosemicarbazide with ethylene dibromide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R,R)-**
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(4-chlorophenyl)-, (R,R)-**
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- is unique due to its specific substitution pattern on the chlorophenyl groups, which can influence its biological activity and chemical reactivity . This distinct structure may result in different pharmacological profiles and applications compared to its analogs .
Properties
CAS No. |
109858-93-7 |
|---|---|
Molecular Formula |
C20H18Cl2N2O2S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-3-[2-[(2R)-2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18Cl2N2O2S2/c21-15-7-3-1-5-13(15)19-23(17(25)11-27-19)9-10-24-18(26)12-28-20(24)14-6-2-4-8-16(14)22/h1-8,19-20H,9-12H2/t19-,20-/m1/s1 |
InChI Key |
UPJDLOZHHRIQRO-WOJBJXKFSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC=CC=C2Cl)CCN3[C@H](SCC3=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)CCN3C(SCC3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


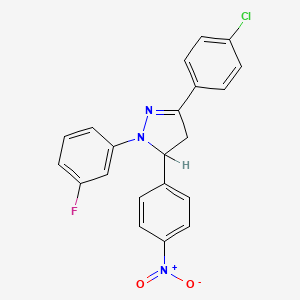


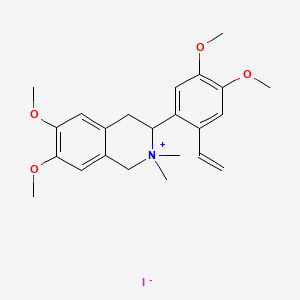

![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)

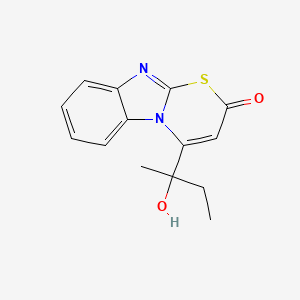

![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
